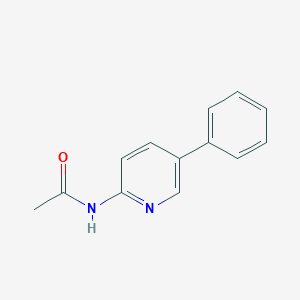

N-(5-phenylpyridin-2-yl)acetamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(5-phenylpyridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c1-10(16)15-13-8-7-12(9-14-13)11-5-3-2-4-6-11/h2-9H,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXUKKQSINSXDFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 5 Phenylpyridin 2 Yl Acetamide and Its Analogs

Traditional Synthetic Routes and Reaction Mechanisms

Traditional approaches to synthesizing N-(5-phenylpyridin-2-yl)acetamide and its analogs typically rely on a two-stage process: first, the functionalization of the pyridine (B92270) ring to install the phenyl group, and second, the acylation of an amino precursor.

Coupling Reactions for Pyridine Ring Functionalization

The key structural feature of the target molecule is the phenyl group at the 5-position of the pyridine ring. This is commonly introduced via metal-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent method. libretexts.org This reaction creates a carbon-carbon bond between a pyridine derivative and a phenyl-containing reagent.

The typical disconnection for synthesizing the core intermediate, 5-phenylpyridin-2-amine, involves the coupling of a halopyridine with a phenylboronic acid derivative. For instance, 2-amino-5-bromopyridine (B118841) can be reacted with phenylboronic acid in the presence of a palladium catalyst and a base. The catalytic cycle for the Suzuki coupling generally involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid derivative, and reductive elimination to yield the biaryl product and regenerate the catalyst. libretexts.org

The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with potentially less reactive substrates like pyridine derivatives. libretexts.org Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the reaction. libretexts.org

Table 1: Typical Conditions for Suzuki-Miyaura Coupling to Form Phenyl-Pyridine Scaffolds

| Component | Example | Function | Reference |

| Aryl Halide | 2-Amino-5-bromopyridine | Pyridine building block | researchgate.net |

| Boronic Acid | Phenylboronic acid | Source of the phenyl group | libretexts.org |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates C-C bond formation | libretexts.org |

| Ligand | SPhos, XPhos | Stabilizes catalyst, enhances reactivity | libretexts.org |

| Base | K₂CO₃, Na₂CO₃, K₃PO₄ | Activates the boronic acid | mdpi.com |

| Solvent | Toluene, Dioxane, DMF/Water | Reaction medium | researchgate.net |

Other coupling strategies can also be employed for the synthesis of substituted pyridines, providing access to a wide range of analogs. nih.gov

Acylation Strategies for Amide Formation

Once the 5-phenylpyridin-2-amine intermediate is obtained, the final step is the formation of the amide bond through acylation. This is a standard transformation in organic synthesis. The amino group on the pyridine ring acts as a nucleophile, attacking an acylating agent such as acetic anhydride (B1165640) or acetyl chloride. youtube.com

Studies on the acylation of aminopyridines indicate that the reaction generally occurs directly at the exocyclic amino group for 2- and 3-aminopyridines. publish.csiro.au For 2-aminopyridine (B139424) derivatives, the reaction with acetic anhydride is a common and effective method to produce the corresponding acetamide (B32628). youtube.compublish.csiro.au The reaction can often be performed by refluxing the amine with an excess of acetic anhydride. youtube.com In some cases, a base such as pyridine may be used as a solvent and to neutralize the acid byproduct. publish.csiro.au

The mechanism involves the nucleophilic attack of the amino nitrogen on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., acetate (B1210297) or chloride) to form the stable amide product. publish.csiro.au

Table 2: Common Reagents for the Acylation of 2-Aminopyridines

| Acylating Agent | Conditions | Product | Reference |

| Acetic Anhydride | Reflux, neat or in a solvent like acetone | N-acetylated pyridine | youtube.compublish.csiro.au |

| Acetyl Chloride | In a solvent like DCM, often with a base (e.g., triethylamine) | N-acetylated pyridine | nih.gov |

| Benzoic Anhydride | In a solvent like ether or acetone | N-benzoylated pyridine | publish.csiro.au |

| Endic Anhydride | Chemoselective acylation of the exocyclic amino group | N-acylated pyridine | researchgate.net |

Advanced Synthetic Approaches

Modern synthetic chemistry aims to develop more efficient, atom-economical, and environmentally friendly methods. These advanced approaches often utilize sophisticated catalytic systems to achieve transformations that are difficult or inefficient using traditional methods.

Palladium-Catalyzed C-H/N-H Activation and Cross-Coupling

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. wikipedia.org This reaction has become a cornerstone of modern synthetic chemistry for the synthesis of aryl amines. wikipedia.orgorganic-chemistry.org It involves the coupling of an amine with an aryl halide or triflate. wikipedia.orgnih.gov

In the context of synthesizing this compound analogs, the Buchwald-Hartwig reaction can be envisioned in two ways. One approach is to couple a pre-formed 5-phenylpyridine halide with acetamide. A more common and versatile strategy involves coupling an aryl halide with 2-aminopyridine, followed by acylation. For instance, new N-arylpyrimidin-2-amine derivatives have been synthesized by coupling various aryl bromides with an aminopyrimidine using a palladium catalyst like dichlorobis(triphenylphosphine)Pd(II), a specialized ligand such as Xantphos, and a base like sodium tert-butoxide. nih.govnih.gov This methodology is broadly applicable for preparing diverse heterocyclic compounds with moderate to good yields. nih.govnih.gov

The development of increasingly sophisticated phosphine ligands has expanded the scope of this reaction, allowing for the coupling of a wide variety of substrates under milder conditions. wikipedia.org

Green Chemistry Principles in Synthesis

A growing emphasis in chemical synthesis is the adherence to green chemistry principles, which aim to reduce waste, minimize energy consumption, and use less hazardous substances.

One effective green chemistry strategy is the use of solvent-free or "neat" reaction conditions. This approach minimizes the use of volatile organic compounds, which are often toxic and environmentally harmful. A notable example is the efficient, one-pot, three-component synthesis of 2-aminopyridine derivatives. nih.gov

In a reported procedure, an enaminone, malononitrile, and a primary amine were reacted together without a solvent. nih.gov The reaction proceeds through a Knoevenagel condensation, followed by an intramolecular cyclization and subsequent aromatization to yield the substituted 2-aminopyridine core. nih.gov Optimization studies showed that heating the mixture at 80 °C for 3 hours provided the best yields. nih.gov This multicomponent reaction (MCR) is simple, fast, and provides a cleaner route to highly functionalized pyridines, embodying the principles of green chemistry by improving atom economy and reducing waste. nih.gov

Table 3: Optimization of Solvent-Free Synthesis of a 2-Aminopyridine Derivative

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Ethanol | 80 | 12 | 20 | nih.gov |

| 2 | Acetonitrile | 80 | 12 | 25 | nih.gov |

| 3 | None | 60 | 6 | 40 | nih.gov |

| 4 | None | 80 | 3 | 75 | nih.gov |

Atom Economy Considerations

In the synthesis of this compound and its analogs, atom economy is a crucial principle of green chemistry that aims to maximize the incorporation of all materials used in the synthesis into the final product. Traditional methods for forming the central amide bond, such as coupling reactions involving an amine and a carboxylic acid (or its activated form, like an acyl chloride), often generate stoichiometric byproducts. For instance, the reaction of 2-amino-5-phenylpyridine (B15250) with acetyl chloride would produce hydrogen chloride as a byproduct, which must be neutralized by a base, adding to the waste stream.

Modern synthetic approaches strive to improve atom economy. For example, catalytic acylation reactions or the use of coupling agents that can be recycled are being explored. While specific literature detailing the atom economy of this compound synthesis is not prevalent, general principles from related syntheses can be applied. The development of efficient atom and step economic (EASE) syntheses, such as those demonstrated for other pharmacologically active molecules, provides a framework. rsc.org These methods often involve direct catalytic reactions that minimize the use of protecting groups and reduce the number of synthetic steps, thereby inherently increasing atom economy and reducing waste. rsc.org For amide synthesis, direct amidation of carboxylic acids with amines is the most atom-economical method, but it often requires high temperatures, which can be circumvented by using specific catalysts.

Derivatization Strategies of the this compound Core

The this compound structure serves as a versatile template for chemical derivatization. Modifications can be systematically introduced at three key positions: the phenyl ring, the pyridine moiety, and the acetamide linker. Furthermore, the pyridine ring itself can be replaced with other heterocyclic systems to create structural analogs.

Modifications on the Phenyl Ring

Substituting the peripheral phenyl ring is a common strategy to modulate the physicochemical and biological properties of the core molecule. Researchers have synthesized a variety of analogs by introducing different functional groups onto this ring to explore structure-activity relationships (SAR). These modifications can influence factors such as solubility, lipophilicity, and electronic properties.

For instance, in related N-phenylacetamide structures, the introduction of electron-withdrawing groups like halogens (chloro, fluoro, bromo) or electron-donating groups like methoxy (B1213986) has been systematically studied. nih.gov In one study on N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives, various substitutions on the phenyl ring led to differing biological activities. nih.gov For example, a fluorine at the meta position and a chlorine at the ortho position of the phenyl ring were found to be effective in certain cancer cell lines. nih.gov Similarly, another study on N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide derivatives explored a range of substituents on the terminal phenyl ring.

Table 1: Examples of Phenyl Ring Modifications on Related Acetamide Scaffolds

| Base Scaffold | Substituent on Phenyl Ring | Reference |

|---|---|---|

| N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide | m-Fluoro | nih.gov |

| N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide | o-Chloro | nih.gov |

| N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide | p-Bromo | nih.gov |

| N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide | o-Methoxy, m-Methoxy | nih.gov |

Substitutions on the Pyridine Moiety

Modifications to the pyridine ring of the this compound core can significantly alter its properties. The nitrogen atom in the pyridine ring makes it a privileged structure in medicinal chemistry, and substitutions can fine-tune its biological interactions. nih.gov

Research on related structures has shown that various groups can be introduced onto the pyridine ring. For example, in a series of N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives, an amino group was introduced onto the pyridine ring. mdpi.com The resulting compound, N-(6-aminopyridin-2-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide, demonstrated the feasibility of such substitutions. mdpi.com Another study explored the introduction of a hydroxyl group onto the pyridine ring of pyridine-based benzoyl-phenoxy-acetamide (BPA) variants. nih.gov These examples highlight that positions on the pyridine ring are accessible for chemical modification to create a library of analogs with potentially diverse activities.

Table 2: Examples of Pyridine Moiety Substitutions on Analogous Structures

| Base Scaffold | Substituent on Pyridine Moiety | Resulting Compound Example | Reference |

|---|---|---|---|

| N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide | Amino group | N-(6-Aminopyridin-2-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide | mdpi.com |

| Benzoyl-phenoxy-acetamide (BPA) | Hydroxyl group | Hydroxypyridine-BPA | nih.gov |

Structural Analogs with Heterocyclic Ring Variations (e.g., Thiazole (B1198619), Pyrazine)

Replacing the central pyridine ring with other heterocyclic systems is a powerful strategy for generating structural diversity and exploring new chemical space. Thiazole and pyrazine (B50134) rings are common bioisosteres for pyridine in drug design.

Thiazole Analogs: The synthesis of N-(thiazol-2-yl)acetamide derivatives has been well-documented. researchgate.net For example, a series of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide derivatives were synthesized and evaluated for their potential as anticancer agents. In these compounds, the thiazole ring serves as the central scaffold connecting the acetamide moiety to a substituted phenyl group. The synthesis typically involves the amidation of a 2-aminothiazole (B372263) derivative. researchgate.net

Table 3: Heterocyclic Ring Analogs of N-(phenyl-heterocycle-yl)acetamide

| Heterocyclic Ring | Example Compound | Synthetic Precursors | Reference |

|---|---|---|---|

| Thiazole | N-(Thiazol-2-yl)acetamide | 2-Aminothiazole, Acetyl chloride | researchgate.net |

| Thiazole | N-(4-(4-Chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide | 2-Amino-4-(4-chlorophenyl)thiazole, Phenylacetic acid derivatives |

Incorporation into Complex Molecular Architectures

The this compound core can act as a building block for the synthesis of more elaborate and complex molecules. Its functional groups—the amide linkage and the reactive sites on the aromatic rings—provide handles for further chemical transformations.

One example of its incorporation into a larger structure is the compound 2-(5-phenyl-4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)-N-(5-phenylpyridin-2-yl)acetamide. bldpharm.com In this molecule, the acetamide nitrogen is part of the core this compound, while the acetyl group is substituted with a complex triazole-containing moiety.

Another strategy involves using the acetamide group as a linker to connect the N-(pyridin-2-yl) core to other complex heterocyclic systems. For example, derivatives of N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide have been synthesized, where the acetamide links the pyridinyl moiety to a fused imidazo[2,1-b]thiazole (B1210989) ring system. mdpi.com Similarly, the N-phenylacetamide unit has been incorporated into phthalide (B148349) derivatives, such as N-{2-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide, demonstrating its versatility as a structural component in diverse molecular frameworks. mdpi.com

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Amino-5-phenylpyridine |

| Acetyl chloride |

| N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide |

| N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide |

| N-(6-aminopyridin-2-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide |

| N-(6-aminopyridin-2-yl)-2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide |

| N-(Thiazol-2-yl)acetamide |

| 2-Aminothiazole |

| 2-Phenyl-N-(pyrazin-2-yl)acetamide |

| Phenylacetic acid |

| 2-(5-Phenyl-4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)-N-(5-phenylpyridin-2-yl)acetamide |

| N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide |

Spectroscopic and Structural Characterization Techniques for Advanced Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of N-(5-phenylpyridin-2-yl)acetamide in solution. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and chemical environment of atoms can be obtained.

Proton NMR (¹H NMR) provides specific information about the hydrogen atoms within the molecule. In a typical ¹H NMR spectrum of a related compound, N-phenyl-2-(phenylsulfanyl)acetamide, the methylene (B1212753) group protons appear as a singlet at δ 3.84 ppm, while the aromatic protons are observed as a multiplet around δ 7.30 ppm. nih.gov The amine proton (N-H) gives a signal at δ 9.15 ppm. nih.gov For this compound, the chemical shifts would be influenced by the electronic effects of the phenyl-substituted pyridine (B92270) ring. For instance, in N-(4-ethoxyphenyl)acetamide, the acetamide (B32628) N-H proton appears as a broad singlet at 8.1 ppm, and the acetyl methyl protons are an uncoupled singlet at 2.1 ppm. thermofisher.com The aromatic protons show a doublet of doublets pattern characteristic of a para-substituted ring. thermofisher.com

Table 1: Representative ¹H NMR Chemical Shifts for Acetamide-Containing Compounds

| Functional Group | Chemical Shift (ppm) | Multiplicity | Reference |

|---|---|---|---|

| Amine (N-H) | 9.15 | Singlet | nih.gov |

| Aromatic (Ar-H) | 7.30 | Multiplet | nih.gov |

| Methylene (-CH2-) | 3.84 | Singlet | nih.gov |

| Acetamide (N-H) | 8.1 | Broad Singlet | thermofisher.com |

| Acetyl Methyl (-COCH3) | 2.1 | Singlet | thermofisher.com |

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing data on the carbon skeleton of the molecule. For a similar structure, 2-phenyl-N-(pyrazin-2-yl)acetamide, the carbonyl carbon (C=O) of the amide group shows a characteristic signal. researchgate.net In various N-phenyl-substituted acetamides, the C=O carbon and the C-1 carbon (the aromatic carbon attached to the nitrogen) chemical shifts are sensitive to the substituents on the phenyl ring. znaturforsch.com For instance, in N-methyl-N-([1,1'-biphenyl]-2-yl)acetamide, the carbonyl carbon appears at δ 170.5 ppm. rsc.org

Table 2: Representative ¹³C NMR Chemical Shifts for Acetamide-Containing Compounds

| Carbon Atom | Chemical Shift (ppm) | Reference |

|---|---|---|

| Carbonyl (C=O) | 170.79 | rsc.org |

| Aromatic C-1 | Varies with substitution | znaturforsch.com |

| Methyl (CH3) | 22.66 | rsc.org |

Single-Crystal X-ray Diffraction (SCXRD) for Molecular and Crystal Structures

SCXRD analysis of related acetamide structures reveals important conformational features. For instance, in N-(5-bromopyridin-2-yl)acetamide, the asymmetric unit contains two independent molecules. nih.govresearchgate.net The dihedral angle between the pyridine ring and the acetamide group is small, indicating a relatively planar conformation, with values of 7.27 (11)° and 8.46 (11)°. nih.govresearchgate.net In contrast, the crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide shows that the phenyl and acetamide groups are nearly coplanar, while the sulfanylbenzene group is almost perpendicular to this plane. nih.gov The conformation of this compound would similarly be defined by the dihedral angles between the phenyl ring, the pyridine ring, and the acetamide group.

The way molecules interact with each other in the solid state is crucial for understanding the physical properties of the compound. In the crystal structure of N-(5-bromopyridin-2-yl)acetamide, molecules are linked by intermolecular N-H···O and C-H···O hydrogen bonds, forming chains. nih.gov Specifically, these interactions generate a bifurcated R¹₂(5) ring motif. nih.gov Similarly, in N-phenyl-2-(phenylsulfanyl)acetamide, N-H···O hydrogen bonds lead to the formation of molecular chains, which are further linked by C-H···π interactions to create a three-dimensional network. nih.govnih.gov For this compound, one would expect similar N-H···O hydrogen bonds involving the amide group, as well as potential π-π stacking interactions between the phenyl and pyridine rings.

Table 3: Crystallographic Data for a Related Compound, 2-Phenyl-N-(pyrazin-2-yl)acetamide

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | |

| Space Group | P2₁/c | |

| a (Å) | 8.1614 (10) | |

| b (Å) | 14.9430 (13) | |

| c (Å) | 9.3877 (9) | |

| β (°) | 103.653 (12) | |

| Z | 4 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide complementary information regarding the molecular structure and electronic properties of this compound. IR spectroscopy probes the vibrational modes of the molecule's covalent bonds, offering a fingerprint of the functional groups present. UV-Vis spectroscopy, on the other hand, investigates the electronic transitions between molecular orbitals, providing insight into the compound's conjugation and chromophores.

Vibrational Mode Analysis by IR Spectroscopy

The IR spectrum of this compound is characterized by a series of absorption bands corresponding to the stretching and bending vibrations of its specific bonds. Based on analogous compounds, the key vibrational modes can be assigned to their expected frequency regions.

A prominent feature in the spectrum is the N-H stretching vibration of the secondary amide, which is anticipated to appear as a sharp band in the region of 3300-3200 cm⁻¹. The exact position is sensitive to hydrogen bonding. The carbonyl (C=O) stretching vibration, known as the Amide I band, is one of the most intense absorptions and is expected around 1680-1650 cm⁻¹. For a related compound, 2-phenyl-N-(pyrazin-2-yl)acetamide, this C=O stretch was observed at 1662 cm⁻¹.

The aromatic C-H stretching vibrations from both the phenyl and pyridine rings typically appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic rings are expected in the 1600–1400 cm⁻¹ region. For instance, in 2-phenyl-N-(pyrazin-2-yl)acetamide, C=C stretching was assigned to a band at 1409 cm⁻¹. The Amide II band, which arises from a mix of N-H bending and C-N stretching, is another characteristic feature, generally found between 1570 and 1515 cm⁻¹.

Table 1: Expected Infrared (IR) Vibrational Modes for this compound

| Expected Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Functional Group |

|---|---|---|

| ~3300-3200 | N-H stretch | Amide |

| ~3100-3000 | C-H stretch | Aromatic (Phenyl & Pyridine) |

| ~2960-2850 | C-H stretch | Methyl (CH₃) |

| ~1680-1650 | C=O stretch (Amide I) | Carbonyl |

| ~1600-1450 | C=C and C=N stretches | Aromatic Rings |

| ~1570-1515 | N-H bend, C-N stretch (Amide II) | Amide |

This table is predictive, based on characteristic functional group frequencies and data from analogous structures, as direct experimental data for the target compound is not available.

Electronic Transitions and Photophysical Properties by UV-Vis Spectroscopy

The UV-Vis spectrum of this compound is governed by the electronic transitions within its conjugated system, which includes the phenyl and pyridine rings. The absorption of UV or visible light promotes electrons from lower-energy molecular orbitals (like π and n orbitals) to higher-energy anti-bonding orbitals (π*).

The primary electronic transitions expected for this molecule are π → π* transitions, which are typically of high intensity. researchgate.net These transitions involve the excitation of electrons from the π bonding orbitals of the aromatic rings to the corresponding π* anti-bonding orbitals. Given the extended conjugation between the phenyl and pyridine rings, these transitions are expected to occur at longer wavelengths (lower energy) compared to non-conjugated aromatic systems. For substituted pyridines, these transitions are often observed in the 200-300 nm range. nih.gov

A lower intensity n → π* transition may also be present. researchgate.net This involves the promotion of a non-bonding electron (from the nitrogen atom of the pyridine ring or the oxygen of the carbonyl group) to a π* anti-bonding orbital. researchgate.net These transitions occur at longer wavelengths but are often less intense and can sometimes be obscured by the stronger π → π* bands. researchgate.net The polarity of the solvent can significantly influence the position of these absorption bands; π → π* transitions often exhibit a bathochromic (red) shift to longer wavelengths in more polar solvents, while n → π* transitions typically show a hypsochromic (blue) shift to shorter wavelengths. bldpharm.com

Table 2: Expected Electronic Transitions for this compound

| Expected λmax (nm) | Type of Transition | Chromophore |

|---|---|---|

| ~250-300 | π → π* | Phenyl-Pyridine System |

This table is predictive, based on the electronic properties of the constituent chromophores and general principles of UV-Vis spectroscopy, as direct experimental data for the target compound is not available.

Computational Chemistry Approaches to N 5 Phenylpyridin 2 Yl Acetamide

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For N-(5-phenylpyridin-2-yl)acetamide, DFT calculations offer a detailed understanding of its geometry, electronic properties, and reactivity.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental step in computational chemistry that determines the most stable conformation of a molecule. For derivatives of N-phenyl-acetamide, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are employed to find the optimized molecular structure. researchgate.net These calculations provide crucial data on bond lengths, bond angles, and dihedral angles, which are often in good agreement with experimental data from X-ray diffraction. researchgate.netnih.gov

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

Frontier molecular orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov This charge transfer within the molecule is a key indicator of its potential to participate in chemical reactions. nih.govnih.gov For various acetamide (B32628) derivatives, the HOMO-LUMO energy gap has been calculated to predict their reactivity. researchgate.netnih.gov Compounds with a smaller energy gap are generally considered to be more reactive. researchgate.net

Table 1: Frontier Molecular Orbital Energies and Related Parameters for Acetamide Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Derivative A | -5.03 | -1.41 | 3.62 |

| Derivative B | -5.50 | -1.80 | 3.70 |

| Derivative C | -5.21 | -1.98 | 3.23 |

Note: Data is illustrative and based on typical values for similar compounds. orientjchem.org

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values.

In MEP analysis of acetamide derivatives, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are likely sites for electrophilic attack. nih.gov Conversely, regions of positive potential (colored blue) are electron-deficient and represent likely sites for nucleophilic attack. nih.gov This information is crucial for understanding intermolecular interactions and predicting how the molecule will interact with other molecules. researchgate.netnih.gov

Time-Dependent DFT (TD-DFT) for Excited State Properties and Photophysics

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. This method is particularly useful for understanding the photophysical properties of a compound, such as its absorption and emission of light. While specific TD-DFT studies on this compound are not widely available, research on similar compounds provides insights into the types of electronic transitions that can be expected. These studies help in interpreting experimental UV-Vis spectra and understanding the nature of the excited states, which is important for applications in areas like organic light-emitting diodes (OLEDs) and photovoltaics.

Molecular Dynamics Simulations for Conformational and Interaction Studies

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For compounds like this compound, MD simulations can provide valuable information about their conformational flexibility and how they interact with their environment, such as a solvent or a biological target.

These simulations can reveal the preferred conformations of the molecule in solution and the dynamics of its interactions with other molecules. This information is particularly important in drug design, where understanding how a ligand binds to a receptor is crucial. For instance, MD simulations have been used to study the binding of N-phenyl-2-(phenyl-amino) acetamide derivatives to biological targets. ijper.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) models are computational tools used to correlate the chemical structure of a compound with its biological activity. nih.govnih.gov These models are widely used in medicinal chemistry to design and optimize new drugs.

For acetamide derivatives, QSAR and SAR studies can help identify the key structural features that are responsible for their biological activity. nih.govnih.gov By analyzing a series of related compounds, these models can predict the activity of new, unsynthesized molecules, thereby guiding the drug discovery process. For example, QSAR studies on N-hydroxy-2-[(phenylsulfonyl)amino]acetamide derivatives have been used to model their inhibitory activity against matrix metalloproteinases. nih.gov

Ligand-Based and Structure-Based Computational Approaches

In the computational investigation of this compound and related compounds, both ligand-based and structure-based approaches are fundamental. These methodologies offer distinct advantages in drug discovery and molecular design.

Ligand-based computational approaches are utilized when the three-dimensional structure of the biological target is unknown. These methods rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. A common strategy involves analyzing a series of compounds with known activities to build a predictive model. For instance, in a study of benzoyl-phenoxy-acetamide (BPA) variants, an integrated approach was used to analyze over 100 structural variations. nih.gov This involved calculating key physicochemical properties such as water solubility (-logS), the partition coefficient (ClogP), and the probability of crossing the blood-brain barrier (BBB_SCORE). nih.gov Such analyses allow for the selection of candidates with improved properties, like enhanced water solubility and low cardiotoxicity, based solely on the ligand's structure. nih.gov

Structure-based computational approaches, conversely, require the 3D structure of the target macromolecule, which is often determined through experimental techniques like X-ray crystallography or NMR spectroscopy. These methods aim to understand and predict the interaction between a ligand and its receptor. A prominent structure-based technique is pharmacophore modeling, where a model is generated based on the key interaction features between a known active ligand and its target protein. mdpi.com This pharmacophore model, representing the essential steric and electronic features required for binding, can then be used to screen large databases of compounds to identify new molecules that fit the model and are likely to be active. mdpi.com The design of pharmacophore models can be based on the structure of the target or known ligands. mdpi.com

Prediction of Binding Modes and Molecular Interactions via Molecular Docking

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding modes and specific molecular interactions that stabilize the ligand-protein complex.

The process typically begins with obtaining the 3D coordinates of the target protein, often from a public repository like the Protein Data Bank (PDB). orientjchem.org Computational tools are then used to prepare both the ligand and the protein, which may involve removing water molecules, adding hydrogen atoms, and defining the binding site or "active pocket". orientjchem.org The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site, calculating a "docking score" for each to rank the potential binding modes. mdpi.comorientjchem.org

Studies on various acetamide-containing compounds illustrate the utility of this approach. For example, docking studies on N-aryl-2-(N-disubstituted) acetamide compounds were performed to evaluate their potential as inhibitors for neurodegenerative enzymes. nih.gov Similarly, the binding of an organoselenium acetamide derivative was investigated against receptors from Escherichia coli, Staphylococcus aureus, and Bacillus Subtilis. orientjchem.org

The analysis of docking results provides detailed insights into the specific molecular interactions driving ligand recognition. These interactions are crucial for binding affinity and selectivity. Common interactions observed in studies of acetamide derivatives include:

Hydrogen Bonds: The acetamide group itself can act as both a hydrogen bond donor (from the N-H group) and acceptor (to the carbonyl oxygen), facilitating strong interactions with protein residues. orientjchem.org For instance, in the crystal structure of 2-(4-Bromo-phen-yl)-N-(5-methyl-pyridin-2-yl)acetamide, molecules are linked via N-H⋯N and C-H⋯O hydrogen bonds. nih.gov

π-π Stacking: The aromatic rings present in molecules like this compound (the phenyl and pyridine (B92270) rings) can engage in π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in the protein's binding site. nih.gov

Hydrophobic Interactions: The non-polar parts of the molecule contribute to binding through hydrophobic interactions with corresponding regions of the target.

Arene-H Interactions: These are non-covalent interactions between an aromatic ring and a C-H bond. orientjchem.org

The predicted binding modes and interactions from docking studies can guide the rational design of more potent and selective inhibitors by suggesting specific structural modifications to enhance these interactions.

Table of Research Findings from Docking Studies on Acetamide Derivatives

| Compound Class | Target Protein(s) | Key Predicted Interactions | Reference |

| N-aryl-2-(N-disubstituted) acetamide | Monoamine Oxidase B (MAO-B) | Not specified in abstract | nih.govsemanticscholar.org |

| Organoselenium Acetamide | E. coli, S. aureus, B. Subtilis receptors | Hydrogen bonds, Arene-H interactions | orientjchem.org |

| Acetamide-Sulfonamide Scaffolds | Urease | Not specified in abstract | mdpi.com |

| 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide | Insulin-like growth factor-1 receptor (IGF-1R) | Not specified in abstract | nih.gov |

Research on Biological and Catalytic Applications

Medicinal Chemistry Scaffold Design and Optimization

The design of effective drug candidates often relies on the identification and optimization of "privileged structures" – molecular scaffolds that are capable of binding to multiple biological targets. The N-(5-phenylpyridin-2-yl)acetamide core is emerging as one such scaffold, lending itself to the creation of diverse chemical libraries for drug discovery.

This compound as a Privileged Structure

A privileged scaffold is a molecular framework that is recurrent in active compounds against different biological targets. Natural products are a rich source of these scaffolds, which are biologically pre-validated for interaction with proteins. hebmu.edu.cn The this compound structure incorporates key features often found in bioactive molecules, such as aromatic rings for π-stacking interactions, a hydrogen bond-donating amide group, and a nitrogen-containing heterocycle in the pyridine (B92270) ring, which can participate in hydrogen bonding and act as a scaffold for further functionalization. ijper.orgnih.gov

The concept of privileged scaffolds is a cornerstone of modern drug discovery, allowing for the design of compound libraries with a higher probability of identifying hits for various therapeutic targets. hebmu.edu.cnnih.gov The structural components of this compound—the phenyl, pyridine, and acetamide (B32628) moieties—are prevalent in numerous FDA-approved drugs and clinical candidates, highlighting their importance in molecular recognition by biological systems. The strategic combination of these fragments in a single molecule suggests its potential as a versatile starting point for the development of new drugs.

Design of Chemical Probes based on the Acetamide Core

Chemical probes are essential tools for understanding complex biological processes. They are small molecules designed to selectively interact with a specific protein or pathway, enabling the study of its function in a cellular or in vivo context. nih.gov The design of effective chemical probes requires a scaffold that can be readily modified to optimize potency, selectivity, and other properties. The acetamide core within this compound and related structures provides a valuable platform for such modifications.

Researchers have utilized the acetamide group as a key anchor for building chemical probes. For instance, structure-activity relationship (SAR) studies on pyrazolopyrimidine-based ligands have shown that N,N-disubstitutions on the terminal acetamide can introduce diverse chemical groups without compromising binding affinity to the target protein. nih.gov This flexibility is crucial for developing probes with tailored properties. In other studies, the acetamide moiety has been a central feature in the design of inhibitors for various enzymes, where modifications to the groups attached to the acetamide nitrogen and the acetyl group have led to significant improvements in potency and selectivity. ijper.orgresearchgate.netnih.gov The development of a chemical probe set, including an active molecule and a structurally similar but inactive control, is critical for validating on-target effects. nih.gov The modular nature of the this compound scaffold is well-suited for the generation of such controlled probe sets.

Mechanistic Investigations of Biological Activity (In Vitro Studies)

The therapeutic potential of this compound and its derivatives is being explored through in vitro studies that aim to elucidate their mechanisms of action at the molecular level. A primary focus of this research has been the inhibition of protein kinases, which are critical regulators of cellular signaling and are often dysregulated in diseases like cancer.

Enzymatic Inhibition Mechanisms

Src kinase is a non-receptor tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, survival, and migration. Its aberrant activation is implicated in the development and progression of various cancers, making it an attractive target for anticancer drug development. Several studies have investigated the potential of pyridine-containing compounds as Src kinase inhibitors.

While direct studies on this compound are limited, research on structurally related compounds provides valuable insights. For example, 2-phenyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles have been identified as inhibitors of Src kinase activity. nih.gov Structure-activity relationship studies of these compounds revealed that modifications to the phenyl and phenylamino (B1219803) groups significantly impact their inhibitory potency. nih.gov The general scaffold of a substituted pyridine ring linked to a phenyl group is a recurring theme in the design of kinase inhibitors, suggesting that this compound derivatives could also function as Src kinase inhibitors. The acetamide moiety can form crucial hydrogen bonds within the ATP-binding pocket of the kinase, a common feature of many kinase inhibitors.

| Compound Class | Key Structural Features | Target Kinase | Reference |

| Thieno[3,2-b]pyridines | 2-phenyl and 7-phenylamino substitutions | Src | nih.gov |

| 2-Aryl-2-(pyridin-2-yl)acetamides | ortho- and meta-substituted phenyl ring | Voltage-gated Na+ channels (related to kinase inhibitor design) | bris.ac.uk |

This table presents data on compound classes structurally related to this compound and their targeted activities.

The this compound scaffold holds promise for modulating other kinase signaling pathways beyond Src. The Janus kinases (JAKs) and the Hippo-YAP/TAZ-TEAD pathway are two such examples that are critical in cancer and other diseases.

The JAK-STAT signaling pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors. Dysregulation of this pathway is associated with myeloproliferative neoplasms and inflammatory diseases. The development of selective JAK inhibitors is an active area of research. For instance, N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine derivatives have been identified as selective JAK2 inhibitors. nih.gov The 2-aminopyridine (B139424) core, present in this compound, is a common feature in many JAK inhibitors, suggesting that derivatives of this compound could be explored for their potential to modulate JAK activity.

The Hippo-YAP/TAZ-TEAD pathway is a critical regulator of organ size, cell proliferation, and apoptosis. The transcriptional co-activators YAP and TAZ, when translocated to the nucleus, bind to TEAD transcription factors to drive the expression of genes that promote cell growth and survival. The sustained interaction between YAP/TAZ and TEAD is essential for their oncogenic activity, making the disruption of this interaction a promising therapeutic strategy. nih.govbiorxiv.org Small molecule inhibitors that bind to the TEAD lipid pocket can allosterically block the YAP/TAZ-TEAD interaction. nih.gov While no direct studies link this compound to TEAD-YAP inhibition, the phenylpyridine core is a feature in some reported TEAD inhibitors, suggesting that this scaffold could be a starting point for designing novel modulators of this pathway. google.com

| Pathway | Key Protein Targets | Role in Disease | Potential for Inhibition by this compound Derivatives | References |

| JAK-STAT | JAK1, JAK2, JAK3, TYK2 | Myeloproliferative neoplasms, inflammatory diseases | The 2-aminopyridine core is a known pharmacophore for JAK inhibitors. | nih.gov |

| Hippo-YAP/TAZ-TEAD | TEAD1-4 | Cancer | The phenylpyridine scaffold is present in some TEAD inhibitors. | nih.govbiorxiv.orggoogle.comnih.gov |

This table summarizes key kinase modulation pathways and the potential for this compound derivatives to interact with them.

Cellular Pathway Modulation

A significant body of research has focused on the antiproliferative properties of acetamide derivatives against various cancer cell lines. These studies highlight the potential of the N-phenylacetamide and N-pyridinylacetamide cores as scaffolds for the development of new anticancer agents.

Several studies have synthesized and evaluated series of acetamide-containing compounds, demonstrating their cytotoxic effects. For example, novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives were tested for their cytotoxicity against human cancer cell lines, including HepG2 (hepatoma) and MDA-MB-231 (breast cancer). mdpi.com One derivative, 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide , was identified as a potent inhibitor of MDA-MB-231 with an IC₅₀ value of 1.4 µM. mdpi.com

Similarly, N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide derivatives bearing a quinolin-2(1H)-one moiety were evaluated against a panel of human cancer cell lines. nih.gov The compound N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide was particularly active against nasopharyngeal carcinoma (NPC-TW01) with an IC₅₀ of 0.6 µM. nih.gov Other research has explored 2-(4-fluorophenyl)-N-phenylacetamide derivatives nih.gov and N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide derivatives , which also showed notable cytotoxic activity.

The table below summarizes the antiproliferative activity of various analogs of this compound.

| Compound/Analog | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide | MDA-MB-231 (Breast) | 1.4 | mdpi.com |

| 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide | HepG2 (Hepatoma) | 22.6 | mdpi.com |

| N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide | NPC-TW01 (Nasopharyngeal) | 0.6 | nih.gov |

| 2-[2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide | MCF-7 (Breast) | 27.7 | mdpi.com |

| 2-[2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide | T47-D (Breast) | 39.2 | mdpi.com |

| 2-[2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide | MDA-MB-231 (Breast) | 30.1 | mdpi.com |

| N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-(2-chlorophenyl)acetamido)acetamide | Hela (Cervical) | 1.3 |

This table showcases the cytotoxic potential of various acetamide-based compounds against different cancer cell lines.

The modulation of cellular signaling pathways is a key mechanism through which anticancer agents exert their effects. While direct evidence for this compound is limited, studies on its analogs provide insights into potential mechanisms.

The MAPK/ERK pathway is a central signaling cascade that regulates cell growth and proliferation, and its dysregulation is common in cancer. nih.gov The inhibition of components of this pathway is a major focus of cancer drug discovery. Some N-pyridinyl-acetamide derivatives have been shown to inhibit VEGFR2, a receptor tyrosine kinase that activates downstream signaling pathways including MAPK/ERK. mdpi.com

Tubulin polymerization is another critical target for anticancer drugs. The compound 2-[2-methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide was designed based on the scaffolds of known anti-mitotic agents that target tubulin. mdpi.com

The cAMP/PKA signaling pathway is involved in a wide range of cellular processes, and its modulation can impact cell survival and proliferation. nih.gov Furthermore, some acetamide derivatives have been found to induce apoptosis (programmed cell death) through the activation of caspases, which are key effector proteins in the apoptotic cascade. nih.gov For instance, active 2-(2-phenoxyacetamido)benzamides were shown to cause cell cycle arrest in the G0-G1 phase and induce apoptosis mediated by caspase activation in leukemia cells. nih.gov

Ligand-Metal Coordination Chemistry and Catalysis

The field of coordination chemistry explores the formation of complexes between metal ions and ligands. These complexes can have diverse applications, including in catalysis and medicine.

This compound and Analogs as N-Donor Ligands

Compounds containing nitrogen atoms, such as those with pyridine and amide groups, can act as N-donor ligands, forming coordination complexes with various transition metals. mdpi.com The nitrogen atom of the pyridine ring and the nitrogen and oxygen atoms of the acetamide group in this compound and its analogs are potential coordination sites.

Research has demonstrated the synthesis and characterization of transition metal complexes with ligands structurally related to this compound. A study on the Schiff base ligand MeCONHCH₂CH₂N=CHPy (where Py is pyridine), which contains both a pyridine and an acetamide-like moiety, reported the synthesis of its complexes with Pt(II), Pd(II), Cu(II), and Hg(II). nih.gov The crystal structures of several of these complexes were determined, and their cytotoxic activities were evaluated. nih.gov Notably, the copper complex, [Cu(L)Cl₂] , was found to be the most cytotoxic against human leukemia (MOLT-4) and breast cancer (MCF-7) cells. nih.gov

Another relevant study involved the synthesis of a ligand, N-(4-(N-(8-hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide , and its chelation with Cu(II), Ni(II), Zn(II), Co(II), Fe(II), and Mn(II). researchgate.net These metal complexes showed enhanced antibacterial activity compared to the free ligand and were found to interact with DNA, suggesting potential for therapeutic applications. researchgate.net The development of such metal complexes, sometimes referred to as "catalytic metallodrugs," is an emerging area of research with the potential for highly potent and selective therapeutic effects. nih.gov

Formation of Coordination Complexes and their Structural Analysis

There is a lack of published research detailing the formation and structural analysis of coordination complexes specifically with the ligand this compound. Typically, ligands of this nature, possessing both a pyridine ring and an acetamide group, can offer multiple coordination sites for metal ions. The nitrogen atom of the pyridine ring and the oxygen or nitrogen atom of the acetamide group are potential donor atoms for the formation of stable chelate rings with transition metals.

In related research, various pyridine- and acetamide-based ligands have been successfully used to synthesize a wide array of coordination complexes with metals such as palladium, rhodium, copper, and others. Structural elucidation of these complexes, often achieved through single-crystal X-ray diffraction, reveals diverse coordination modes and geometries. For instance, studies on N-(pyridin-2-yl)acetamide have shown its capability to act as a bidentate ligand, coordinating to metal centers through the pyridine nitrogen and the carbonyl oxygen. However, without experimental data for this compound, any discussion on its specific coordination behavior remains speculative.

Catalytic Applications of Metal Complexes (e.g., KA2 Coupling, C-H/N-H Activation)

Consistent with the absence of information on its coordination complexes, there are no specific reports on the catalytic applications of metal complexes derived from this compound. The fields of KA2 (Ketone-Alkene-Amine) coupling and C-H/N-H activation are active areas of research, often employing well-defined transition metal complexes as catalysts.

For instance, rhodium and palladium complexes are prominent catalysts for C-H activation, a process that allows for the direct functionalization of otherwise inert C-H bonds. The design of the ligand is crucial for the efficiency and selectivity of these catalytic transformations. Ligands containing both pyridine and amide functionalities can act as directing groups, facilitating the activation of specific C-H bonds within a substrate.

While general principles of catalyst design suggest that metal complexes of this compound could potentially be active in such reactions, the absence of any empirical studies means that its efficacy in KA2 coupling, C-H/N-H activation, or other catalytic processes is currently unknown. Future research in this area would be necessary to explore these potential applications.

Crystal Engineering and Supramolecular Assemblies

Design Principles for N-(5-phenylpyridin-2-yl)acetamide Co-crystals and Polymorphs

The design of co-crystals and the isolation of polymorphs are primary strategies in crystal engineering to access new materials with tailored properties. For this compound, these strategies would revolve around the predictable nature of its hydrogen-bonding motifs and other intermolecular interactions.

Co-crystal Design: The formation of co-crystals involves combining the target molecule with a co-former in a specific stoichiometric ratio. The design principles for this compound co-crystals would leverage its key functional groups:

The Amide Group: The N-H group is a reliable hydrogen-bond donor, and the C=O group is a strong hydrogen-bond acceptor. This allows for the formation of robust supramolecular synthons with co-formers containing complementary functionalities, such as carboxylic acids (forming an acid-amide heterosynthon), alcohols, or other amides.

The Pyridyl Nitrogen: The nitrogen atom in the pyridine (B92270) ring is a potential hydrogen-bond acceptor. This site can be targeted by co-formers that are strong hydrogen-bond donors, like phenols or carboxylic acids.

Aromatic Rings: The phenyl and pyridine rings can participate in π-π stacking and C-H···π interactions, which can be used to guide the assembly of the crystal lattice. Co-formers with aromatic systems can be selected to encourage specific stacking arrangements.

Polymorph Screening: Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration. Different polymorphs can have different stabilities, dissolution rates, and mechanical properties. The search for polymorphs of this compound would involve crystallization from a wide range of solvents with varying polarities and evaporation rates. The conformational flexibility between the pyridine and phenyl rings, as well as the orientation of the acetamide (B32628) group, suggests that different packing arrangements (polymorphs) are likely achievable. The presence of both strong (N-H···O) and weaker (C-H···O, π-π) interactions can lead to a complex energy landscape with multiple stable crystalline forms.

Role of Intermolecular Interactions in Solid-State Structures

The solid-state structure of a molecular crystal is dictated by a hierarchy of intermolecular interactions. For this compound, the following interactions are expected to play a crucial role, as evidenced by studies on analogous compounds like N-(5-bromopyridin-2-yl)acetamide. nih.gov

π-π Stacking: The presence of two aromatic rings, the phenyl and pyridine moieties, introduces the possibility of π-π stacking interactions. These interactions, while weaker than hydrogen bonds, are significant in directing the three-dimensional arrangement of the molecules. The relative orientation of the rings (parallel-displaced or T-shaped) will influence the packing density and electronic properties of the crystal. In a related compound, 2-(4-Bromo-phenyl)-N-(5-methyl-pyridin-2-yl)acetamide, weak π-π stacking interactions between benzene (B151609) rings are observed. researchgate.net

The interplay between these interactions is critical. For instance, the formation of strong hydrogen-bonded chains can pre-organize the molecules in a way that either facilitates or hinders favorable π-π stacking between the aromatic rings of neighboring chains.

To illustrate the nature of these interactions, the hydrogen-bond geometry for the analog N-(5-bromopyridin-2-yl)acetamide is presented below. It is highly probable that this compound would exhibit similar hydrogen bonding patterns.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N2A—H1NA···O1B | 0.85 | 2.16 | 3.001 | 169 |

| N2B—H1NB···O1A | 0.83 | 2.20 | 2.985 | 159 |

| C7A—H7AA···O1B | 1.10 | 2.54 | 3.476 | 142 |

| Data for N-(5-bromopyridin-2-yl)acetamide, presented as a representative example. nih.gov |

Strategies for Modulating Solid-State Properties

Modulating the solid-state properties of this compound can be achieved by systematically altering its molecular structure or by co-crystallization, as discussed earlier.

Chemical Modification: A powerful strategy is to introduce substituents onto the phenyl or pyridine rings. This can have several effects:

Altering Hydrogen Bonding: Introducing a hydrogen-bond donor or acceptor (e.g., -OH, -COOH) would create new supramolecular synthons and drastically change the packing arrangement.

Steric Effects: Adding bulky groups can hinder certain packing motifs and favor others, potentially leading to the isolation of new polymorphs with different properties.

Modifying π-π Interactions: Introducing electron-withdrawing or electron-donating groups can tune the electrostatic potential of the aromatic rings, thereby strengthening or weakening π-π stacking interactions.

Co-crystallization: As outlined in section 6.1, forming co-crystals with carefully selected co-formers is a versatile method to modify properties. For example, co-crystallization with a pharmaceutically acceptable acid could enhance the aqueous solubility of this compound. The choice of co-former allows for a high degree of control over the resulting crystal structure and its properties. This approach is a cornerstone of modern pharmaceutical solid-form development.

Future Directions and Emerging Research Avenues for N 5 Phenylpyridin 2 Yl Acetamide

The landscape of chemical and biomedical research is in a constant state of evolution, driven by technological advancements and a deeper understanding of molecular interactions. For a compound like N-(5-phenylpyridin-2-yl)acetamide, which sits (B43327) at the intersection of pyridyl and phenylacetamide motifs, the future holds considerable promise. The following sections explore the prospective research avenues that could unlock the full potential of this chemical scaffold, from refining its synthesis to discovering novel applications in medicine and materials science.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(5-phenylpyridin-2-yl)acetamide, and what experimental conditions are critical for high yield?

- Methodological Answer : The compound can be synthesized via condensation of 5-phenylpyridin-2-amine with acetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Alternative routes involve coupling chloroacetamide intermediates with substituted pyridines, as demonstrated in analogous syntheses (e.g., refluxing ethanol with 2-thio-pyrimidine derivatives ). Condensing agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) improve amide bond formation efficiency . Key variables include reaction temperature (60–80°C), solvent choice (DMF or ethanol), and stoichiometric control of the acylating agent.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral features confirm its structure?

- Methodological Answer :

- 1H/13C NMR : Look for the acetamide methyl group (~2.1 ppm in 1H, ~22–25 ppm in 13C) and pyridine ring protons (6.8–8.5 ppm). The absence of primary amine signals confirms successful acylation.

- Mass Spectrometry : A molecular ion peak at m/z corresponding to the molecular weight (e.g., 226.27 g/mol) and fragmentation patterns (e.g., loss of acetyl group) validate the structure.

- X-ray Crystallography : Used to resolve bond angles and confirm the planar amide linkage, as demonstrated in related acetamide derivatives .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Methodological Answer :

- Enzyme Inhibition : Screen against lipoxygenase or acetylcholinesterase using spectrophotometric assays (e.g., monitoring absorbance changes at 234 nm for lipoxygenase) .

- Antibacterial Activity : Perform broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard antibiotics .

- Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity.

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, and what side reactions require mitigation?

- Methodological Answer :

- Optimization : Use a Dean-Stark trap for azeotropic removal of water in condensation reactions. Catalytic DMAP (4-dimethylaminopyridine) enhances acylation efficiency.

- Side Reactions : Hydrolysis of the acetamide group under acidic conditions can occur; maintain pH >7 during workup. Monitor for N-oxide formation on the pyridine ring via TLC or HPLC .

Q. How should researchers address contradictions between experimental and computational spectroscopic data?

- Methodological Answer :

- 2D NMR Techniques : HSQC and HMBC correlations resolve ambiguities in proton-carbon connectivity (e.g., distinguishing pyridine C-H from acetamide signals) .

- DFT Calculations : Compare computed 13C chemical shifts (using Gaussian/B3LYP/6-31G*) with experimental data to identify potential conformational isomers or protonation states .

- Crystallographic Validation : If discrepancies persist, grow single crystals for X-ray analysis to unambiguously assign the structure .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives of this compound?

- Methodological Answer :

- Derivatization : Introduce substituents at the phenyl (e.g., electron-withdrawing groups) or pyridine (e.g., methyl, halogen) positions.

- In Silico Docking : Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase), prioritizing derivatives with favorable binding energies .

- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (amide oxygen) and aromatic π-π interactions using Schrödinger Phase .

Q. How can researchers resolve low reproducibility in biological activity across studies?

- Methodological Answer :

- Standardized Assay Protocols : Adhere to CLSI guidelines for antimicrobial testing to minimize variability in inoculum size and incubation conditions.

- Metabolite Profiling : Use LC-MS to rule out compound degradation during assays.

- Collaborative Validation : Share batches with independent labs for cross-verification, as done in multi-institutional studies on related acetamides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.